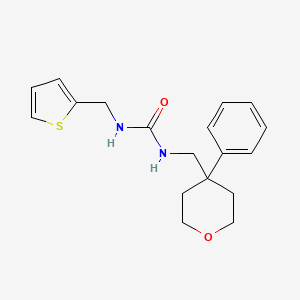
1-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of aryl urea derivatives typically involves the reaction of an appropriate isocyanate with an amine. In the context of the provided papers, different substituents on the aryl urea scaffold have been introduced to explore their effects on biological activity. For instance, paper describes the synthesis of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives with antiproliferative activity, while paper reports on the synthesis of 1-aryl-3-[2-, 3- or 4-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas as VEGFR-2 tyrosine kinase inhibitors. These syntheses involve the introduction of thioether linkages and specific aromatic substituents to achieve the desired biological effects.
Molecular Structure Analysis
The molecular structure of aryl ureas is characterized by the presence of an aryl group attached to a urea moiety. The spatial arrangement and electronic properties of the substituents on the aryl rings are critical for the interaction with biological targets. For example, the presence of a thioether linker and the meta-positioning of the arylurea moiety were found to be important for the high potency of certain VEGFR-2 inhibitors . Similarly, the introduction of pyrimidinylthio and thiadiazolyl groups in the derivatives discussed in paper was crucial for their anti-CML activity.
Chemical Reactions Analysis
The chemical reactivity of aryl ureas is influenced by the substituents on the aromatic rings and the urea functionality. These compounds can undergo various chemical reactions, including oxidation, reduction, and further substitution, which can be utilized to modify their biological activity. The papers provided do not detail specific chemical reactions undergone by the aryl ureas but focus on their synthesis and biological evaluation.
Physical and Chemical Properties Analysis
The physical and chemical properties of aryl ureas, such as solubility, stability, and lipophilicity, are determined by their molecular structure. These properties are essential for the pharmacokinetic and pharmacodynamic profiles of the compounds. For instance, the introduction of trifluoromethyl groups in some derivatives may increase their lipophilicity, potentially affecting their cell permeability and metabolic stability. The papers provided do not offer detailed physical and chemical property data but suggest that modifications to the aryl urea scaffold can significantly impact the compounds' biological activities.
properties
IUPAC Name |
1-[(4-phenyloxan-4-yl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c21-17(19-13-16-7-4-12-23-16)20-14-18(8-10-22-11-9-18)15-5-2-1-3-6-15/h1-7,12H,8-11,13-14H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURXJTDDBGIAOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NCC2=CC=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

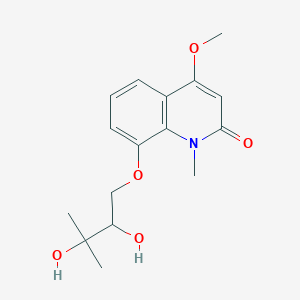


![1-[4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B3003684.png)
![2-(cyclohexylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3003685.png)
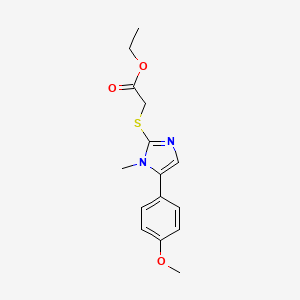
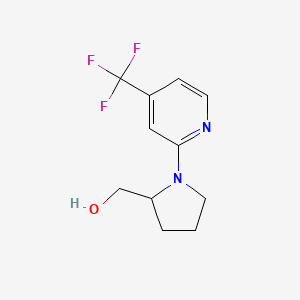
![Methyl 2-amino-2-[3-(4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B3003692.png)

![3-[(1S,3R,4R)-3-(Aminomethyl)-4-hydroxycyclopentyl]-4-ethyl-1H-1,2,4-triazol-5-one;hydrochloride](/img/structure/B3003696.png)
![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B3003697.png)
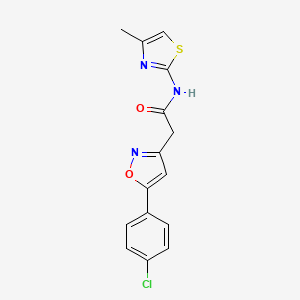
![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one](/img/structure/B3003701.png)
![1-(benzo[d]isoxazol-3-yl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B3003702.png)